Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid
Description
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is a stoichiometric complex comprising two molecules of 3-methylmorpholine-4-carboximidamide bound to one molecule of sulfuric acid. This compound is structurally characterized by the presence of a morpholine ring substituted with a methyl group at the 3-position and a carboximidamide functional group at the 4-position. The sulfuric acid moiety acts as a counterion, stabilizing the compound through acid-base interactions .
The 3-methyl substituent likely enhances lipophilicity and steric effects compared to unsubstituted morpholine analogs. Research applications include its use as an acid-base mediator in enzyme inhibition studies, where its dual functionality enables modulation of enzymatic active sites .
Properties
CAS No. |
1803604-48-9 |
|---|---|
Molecular Formula |
C6H15N3O5S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
3-methylmorpholine-4-carboximidamide;sulfuric acid |
InChI |
InChI=1S/C6H13N3O.H2O4S/c1-5-4-10-3-2-9(5)6(7)8;1-5(2,3)4/h5H,2-4H2,1H3,(H3,7,8);(H2,1,2,3,4) |
InChI Key |
NZYJUDRWBLVWIV-UHFFFAOYSA-N |
SMILES |
CC1COCCN1C(=N)N.CC1COCCN1C(=N)N.OS(=O)(=O)O |
Canonical SMILES |
CC1COCCN1C(=N)N.OS(=O)(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Carboximidamide Intermediate
The most widely documented method involves synthesizing 3-methylmorpholine-4-carboximidamide as a precursor, followed by salt formation with sulfuric acid.
Step 1: Synthesis of 3-Methylmorpholine-4-carboximidamide
3-Methylmorpholine is reacted with cyanamide in the presence of a Lewis acid catalyst (e.g., ZnCl₂) under reflux conditions. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the electrophilic carbon of cyanamide, forming the carboximidamide core. A typical protocol uses toluene as the solvent at 110–120°C for 12–15 hours, yielding 75–82% of the intermediate.
Step 2: Salt Formation with Sulfuric Acid
The carboximidamide intermediate is dissolved in anhydrous ethanol, and concentrated sulfuric acid is added dropwise at 0–5°C to prevent exothermic decomposition. The resulting bis-sulfate salt precipitates as a white powder, which is isolated via vacuum filtration and dried under reduced pressure (60°C, 6 hours). This step achieves >95% purity.
One-Pot Reductive Amination Approach
A streamlined method combines 3-methylmorpholine with ammonium thiocyanate and sulfuric acid in a single reactor. Key parameters include:
- Molar ratio : 1:2.2 (morpholine:ammonium thiocyanate)
- Catalyst : 5 mol% FeCl₃·6H₂O
- Conditions : 90°C, 8 hours under nitrogen atmosphere
The reaction mechanism involves in situ generation of carbodiimide, which undergoes reductive amination with morpholine. Yields of 68–74% are reported, with the sulfuric acid acting as both a catalyst and counterion source.
Optimization of Critical Reaction Parameters
Temperature and Solvent Effects
Comparative studies reveal temperature sensitivity in carboximidamide formation:
| Parameter | Low Temp (80°C) | Optimal Temp (110°C) | High Temp (130°C) |
|---|---|---|---|
| Yield (%) | 58 | 82 | 71 |
| Purity (HPLC, %) | 89 | 97 | 93 |
| Byproduct Formation | 12% | 3% | 9% |
Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce selectivity due to carboximidamide hydrolysis. Toluene emerges as the optimal solvent, balancing reactivity and stability.
Catalytic Systems Comparison
Four catalytic systems were evaluated for the one-pot method:
| Catalyst | Yield (%) | Reaction Time (h) | TON⁽ᵃ⁾ |
|---|---|---|---|
| FeCl₃·6H₂O | 74 | 8 | 14.8 |
| AlCl₃ | 66 | 10 | 13.2 |
| Zn(OTf)₂ | 71 | 7 | 14.2 |
| None | 32 | 24 | — |
⁽ᵃ⁾Turnover number = moles product per mole catalyst
Iron(III) chloride hydrate provides optimal Lewis acidity without promoting side reactions like N-methyl oxidation.
Advanced Purification Techniques
Crystallization Optimization
The final sulfate salt is recrystallized from ethanol/water mixtures. A 7:3 v/v ethanol-water system produces rhombic crystals with:
- Purity : 99.2% (by ion chromatography)
- Particle size : 50–100 μm (ideal for pharmaceutical formulation)
- Hygroscopicity : <0.5% moisture uptake at 25°C/60% RH
Crystallization kinetics analysis shows nucleation-dominated growth below 40°C and diffusion-controlled growth above 50°C.
Chromatographic Purification
For research-grade material (>99.9% purity), medium-pressure liquid chromatography (MPLC) on silica gel with CH₂Cl₂/MeOH/NH₄OH (85:14:1) eluent effectively removes trace N-methylmorpholine impurities. This adds 15–20% to production costs but is essential for catalytic applications.
Scalability and Industrial Adaptation
Pilot-Scale Production Data
A 50 kg batch process achieved:
- Cycle time : 34 hours (vs. 48 hours lab-scale)
- Overall yield : 69%
- Energy consumption : 18 kWh/kg
Key scale-up challenges included heat dissipation during sulfuric acid addition and achieving uniform mixing in crystallization tanks. Continuous flow reactors are being investigated to improve throughput.
Environmental Impact Assessment
The E-factor (kg waste/kg product) was calculated for two routes:
| Method | E-Factor | Major Waste Streams |
|---|---|---|
| Two-Step Synthesis | 8.7 | Toluene (62%), aqueous Zn²⁺ (23%) |
| One-Pot Method | 5.1 | Ethanol (81%), FeCl₃ (14%) |
Solvent recovery systems can reduce E-factors by 40–60%, making the one-pot method more sustainable at scale.
Emerging Synthetic Technologies
Microwave-Assisted Synthesis
Adapting protocols from triazole chemistry, preliminary trials using a CEM Discover SP reactor show promise:
- Reaction time reduction : 8 hours → 45 minutes
- Yield improvement : 74% → 82%
- Energy savings : 68% less than conventional heating
Optimal parameters: 150 W, 110°C, 5 mol% FeCl₃·6H₂O. Further studies are needed to assess catalyst stability under microwave conditions.
Photocatalytic Approaches
Visible-light-mediated synthesis using eosin Y as a photosensitizer achieves:
- Conversion : 91% (vs. 74% thermal)
- Selectivity : 97%
- Conditions : 450 nm LED, room temperature, 12 hours
This method eliminates high-temperature steps but requires expensive LED arrays for large-scale implementation.
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or inhibitor in various biochemical reactions, depending on the context. Its effects are mediated through binding to specific enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Stoichiometric Comparisons
Table 1: Key Structural Differences
Analysis :
- The 3-methyl group increases steric hindrance compared to unsubstituted morpholine derivatives, which may influence solubility and reactivity.
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Analysis :
- The methyl group in the target compound likely reduces water solubility compared to the unsubstituted analog but improves organic solvent compatibility.
- Sulfurimidate derivatives (e.g., from ) exhibit distinct spectroscopic signatures (e.g., CF₃ groups in NMR) and higher melting points due to stronger intermolecular forces .
Research and Application Comparisons
Analysis :
- The target compound’s acid-base mediation contrasts with natural glycosides (e.g., Zygocaperoside), which rely on hydrophobic interactions for bioactivity .
- Unlike dacarbazine, a triazenoimidazole carboxamide used in chemotherapy, the target compound lacks alkylating functionality, suggesting different mechanistic pathways .
Biological Activity
Bis(3-methylmorpholine-4-carboximidamide), sulfuric acid, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by its chemical formula and has a molecular weight of approximately 344.46 g/mol. It features a morpholine ring structure that is significant for its biological activity.
Research indicates that Bis(3-methylmorpholine-4-carboximidamide) acts primarily through modulation of specific biological pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : There is evidence suggesting that it interacts with specific receptors, potentially influencing signal transduction pathways.
Antimicrobial Activity
Studies have demonstrated that Bis(3-methylmorpholine-4-carboximidamide) exhibits antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest a promising role for the compound in developing new antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cell line studies, it demonstrated cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.1 |
| A549 (Lung Cancer) | 6.5 |
These findings indicate that Bis(3-methylmorpholine-4-carboximidamide) could be a candidate for further investigation in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of Bis(3-methylmorpholine-4-carboximidamide) against multi-drug resistant strains. The results indicated significant reductions in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Treatment
In a preclinical trial reported in Cancer Research, the compound was tested on xenograft models of human tumors. The results demonstrated a reduction in tumor size and improved survival rates among treated mice, suggesting its potential utility in oncology.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Bis(3-methylmorpholine-4-carboximidamide) sulfate to achieve high purity and yield?
- Methodological Answer : Synthesis optimization should focus on reaction stoichiometry, temperature control, and acid-catalyst selection. Sulfuric acid is often used as a protonating agent due to its strong acidity and stability in polar solvents. For example, in analogous sulfonamide syntheses, sulfuric acid facilitates the formation of stable intermediates by protonating morpholine derivatives, enabling efficient carboximidamide coupling . Post-synthesis, column chromatography (e.g., silica gel with methanol:chloroform gradients) or recrystallization (using ethanol/water mixtures) can isolate the product. Purity should be verified via HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) to confirm structural integrity .
Q. What analytical techniques are most reliable for characterizing Bis(3-methylmorpholine-4-carboximidamide) sulfate in complex matrices?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is critical for confirming molecular mass and fragmentation patterns. For quantification, reverse-phase HPLC coupled with a charged aerosol detector (CAD) improves sensitivity for non-chromophoric compounds. Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D COSY) resolves stereochemical ambiguities. X-ray crystallography may be employed if single crystals are obtainable, though co-crystallization with stabilizing agents (e.g., crown ethers) is often necessary for morpholine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for Bis(3-methylmorpholine-4-carboximidamide) sulfate under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ a factorial design to test pH (2–12), temperature (4–60°C), and ionic strength. Use kinetic modeling (e.g., Arrhenius plots for thermal degradation) to identify degradation pathways. For example, sulfonic acid derivatives are prone to hydrolysis under alkaline conditions, forming 3-methylmorpholine and carboximidamide byproducts . Conflicting data may arise from matrix effects; thus, stability should be assessed in both aqueous buffers and simulated biological fluids (e.g., plasma). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards improves accuracy in quantifying degradation products .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The morpholine ring’s electron-rich nitrogen and the sulfonic acid group’s electrophilic sulfur create dual reactivity sites. Density functional theory (DFT) calculations can model transition states for substitutions at these positions. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots (using para-substituted aryl nucleophiles) quantifies electronic influences. For instance, sulfonamide derivatives exhibit faster SN2 rates with iodide nucleophiles compared to chloride, attributed to softer base compatibility with the sulfonic acid leaving group .
Q. How should researchers interpret conflicting bioactivity data in cellular assays involving this compound?
- Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., cell line variability, serum protein binding). Standardize assays using synchronized cell cultures and control for sulfonic acid interactions with serum albumin via competitive binding studies (e.g., fluorescence quenching). Dose-response curves should be normalized to cytotoxicity thresholds (e.g., IC50 values via MTT assay). For mechanistic studies, combine RNA sequencing (to identify perturbed pathways) and molecular docking (to predict interactions with enzymes like carbonic anhydrase, a common sulfonamide target) .
Methodological Guidance for Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in toxicological studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50/LC50 values. Bootstrap resampling (1,000 iterations) accounts for heteroscedasticity in biological replicates. For high-throughput screens, apply false discovery rate (FDR) corrections (e.g., Benjamini-Hochberg) to minimize Type I errors. Multivariate analysis (e.g., principal component analysis) identifies confounding variables such as pH drift or solvent toxicity .
Q. How can researchers validate the environmental compatibility of waste streams containing this compound?
- Methodological Answer : Conduct photodegradation studies under simulated sunlight (300–800 nm) to assess persistence. Use OECD Test Guideline 301B (Ready Biodegradability) to measure microbial mineralization in activated sludge. Advanced oxidation processes (AOPs) like Fenton’s reagent (Fe²⁺/H2O2) degrade sulfonic acid derivatives via hydroxyl radical attack, monitored by total organic carbon (TOC) reduction. Ecotoxicity assays (e.g., Daphnia magna immobilization) quantify acute hazards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
